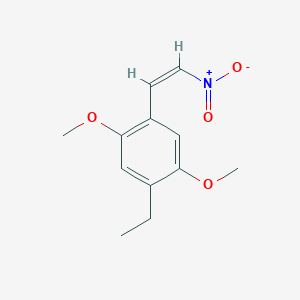
Benzene,1-ethyl-2,5-dimethoxy-4-(2-nitroethenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene,1-ethyl-2,5-dimethoxy-4-(2-nitroethenyl)-: is an organic compound with the molecular formula C12H15NO4 It is a derivative of benzene, featuring ethyl, dimethoxy, and nitroethenyl substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzene,1-ethyl-2,5-dimethoxy-4-(2-nitroethenyl)- typically involves the following steps:
Starting Materials: The synthesis begins with benzene derivatives that have the necessary substituents.
Reaction with Nitroethene: The key step involves the reaction of the benzene derivative with nitroethene under controlled conditions to introduce the nitroethenyl group.
Reaction Conditions: The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include:
Catalysis: Use of specific catalysts to enhance the reaction rate.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur, where the nitroethenyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various electrophiles under acidic or basic conditions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a catalyst or catalyst precursor in certain chemical reactions.
Biology:
Biochemical Studies: Used in studies to understand the interaction of nitroethenyl compounds with biological molecules.
Medicine:
Pharmaceutical Research: Investigated for potential therapeutic properties and as a precursor in drug synthesis.
Industry:
Material Science: Used in the development of new materials with specific properties.
Dye and Pigment Production: Utilized in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of Benzene,1-ethyl-2,5-dimethoxy-4-(2-nitroethenyl)- involves its interaction with molecular targets through electrophilic aromatic substitution. The nitroethenyl group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with other molecules. The pathways involved may include:
Electrophilic Attack: The nitroethenyl group can act as an electrophile, reacting with nucleophiles.
Aromatic Stabilization: The benzene ring provides stability to the compound, facilitating various substitution reactions.
Vergleich Mit ähnlichen Verbindungen
- 1,4-Dimethoxy-2-methyl-5-(prop-1-en-2-yl)benzene
- 1,2-Dimethoxy-4-[(1E)-2-nitroethenyl]benzene
- 2,5-Dimethoxy-β-nitrostyrene
Uniqueness: Benzene,1-ethyl-2,5-dimethoxy-4-(2-nitroethenyl)- is unique due to its specific combination of substituents, which confer distinct chemical properties and reactivity. The presence of both ethyl and nitroethenyl groups on the benzene ring allows for a wide range of chemical reactions and applications, distinguishing it from other similar compounds.
Eigenschaften
Molekularformel |
C12H15NO4 |
|---|---|
Molekulargewicht |
237.25 g/mol |
IUPAC-Name |
1-ethyl-2,5-dimethoxy-4-[(Z)-2-nitroethenyl]benzene |
InChI |
InChI=1S/C12H15NO4/c1-4-9-7-12(17-3)10(5-6-13(14)15)8-11(9)16-2/h5-8H,4H2,1-3H3/b6-5- |
InChI-Schlüssel |
QHCLACIRZLUQEU-WAYWQWQTSA-N |
Isomerische SMILES |
CCC1=CC(=C(C=C1OC)/C=C\[N+](=O)[O-])OC |
Kanonische SMILES |
CCC1=CC(=C(C=C1OC)C=C[N+](=O)[O-])OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


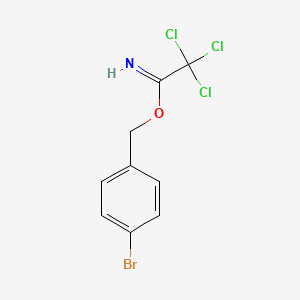
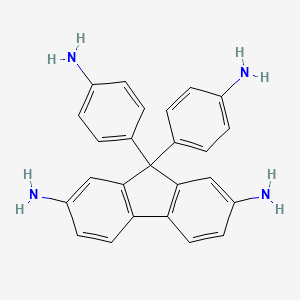

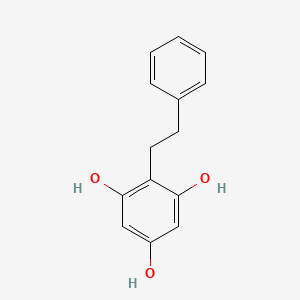
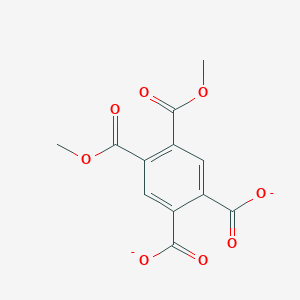
![2-[2-(3,5-Dichlorophenyl)hydrazinylidene]pentanedioic acid](/img/structure/B12555000.png)

![4-Methyl-6-[3-(trifluoromethyl)phenyl]-3,4-dihydropyridin-2(1H)-one](/img/structure/B12555006.png)
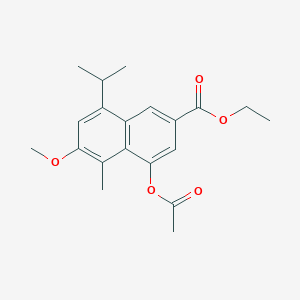
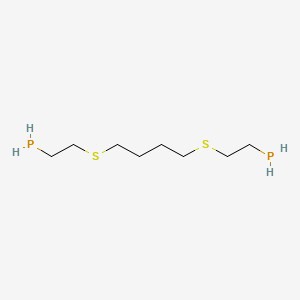
![1-[1-(4-Iodothiophen-2-yl)cyclohexyl]piperidine](/img/structure/B12555015.png)
![N-{3-[4-(Diethylamino)-2-methylanilino]-6-oxocyclohexa-2,4-dien-1-ylidene}-2-methoxyacetamide](/img/structure/B12555020.png)
![1,1',1'',1''',1'''',1'''''-[Benzene-1,2,3,4,5,6-hexaylhexa(ethane-2,1-diyl)]hexakis{4-[(6-methoxyhexyl)oxy]benzene}](/img/structure/B12555037.png)
![2-Amino-4-[(1,3-benzothiazol-2-yl)methyl]-1,3-thiazol-5-ol](/img/structure/B12555045.png)
